2-乙酰氨基-3-甲基苯甲酸

描述

Synthesis Analysis

The synthesis of related compounds, such as 2-acetamidobenzimidazoles, involves the reacylation of methylbenzimidazol-2-ylcarbamate under the action of aliphatic and aromatic carboxylic acids . This suggests that a similar approach could potentially be used for synthesizing 2-acetamido-3-methylbenzoic acid by selecting appropriate starting materials and reagents. The efficiency of the synthesis process is influenced by factors such as the size of the alkyl group and the reaction temperature .

Molecular Structure Analysis

The molecular structure of 2-acetamidobenzoic acid, a compound similar to 2-acetamido-3-methylbenzoic acid, has been characterized by X-ray diffraction . It crystallizes in the orthorhombic crystal system and features a planar arrangement of all non-hydrogen atoms . This information can be useful in predicting the molecular structure of 2-acetamido-3-methylbenzoic acid, which may also exhibit planarity and similar crystalline properties.

Chemical Reactions Analysis

While the provided papers do not directly address the chemical reactions of 2-acetamido-3-methylbenzoic acid, they do discuss the reactivity of related compounds. For instance, the synthesis of 3-acetoxy-2-methylbenzoic anhydride from its acid and acid chloride counterparts indicates that acyl substitution reactions are possible with these types of compounds . This knowledge can be applied to understand the potential reactivity of 2-acetamido-3-methylbenzoic acid in forming derivatives or participating in further chemical transformations.

Physical and Chemical Properties Analysis

The physical properties of 2-amino-3-methylbenzoic acid, which shares a similar structure to the compound of interest, have been determined through crystallographic studies . The compound exhibits monoclinic crystallinity and has a calculated density . These findings provide a basis for estimating the physical properties of 2-acetamido-3-methylbenzoic acid, such as its crystalline structure and density. Additionally, the chemical properties of related compounds, such as their ability to form hydrogen bonds and their antimicrobial activities, can offer insights into the behavior of 2-acetamido-3-methylbenzoic acid in biological systems .

科学研究应用

抗寄生虫活性

2-乙酰氨基-3-甲基苯甲酸及其衍生物在抗寄生虫治疗中显示出潜力。研究表明 2-取代 PABA 具有抗球虫活性,在 4-氨基-2-乙氧基苯甲酸及其衍生物等化合物中具有显着的效力 (罗杰斯等,1964)。

合成药物中间体

2-乙酰氨基-3-甲基苯甲酸在各种药物的关键中间体的合成中发挥作用。它已被用于制备 3,4-二氢-2,6-二甲基-4-氧代喹唑啉等化合物,这是一种有效的胸苷酸合成酶抑制剂 (陈、林和秦,2004)。

溶解度和模型关联研究

2-氨基-3-甲基苯甲酸在各种溶剂中的溶解度已得到广泛研究,为其在不同制剂中的纯化和应用提供了关键信息 (朱等,2019)。

抗炎应用

2-乙酰氨基-3-甲基苯甲酸的衍生物已被探索其作为抗炎剂的潜力。例如,某些苯并[b]噻吩衍生物表现出显着的抗炎活性 (Radwan、Shehab 和 El-Shenawy,2009)。

生物系统中的代谢

已在大鼠中研究了乙酰氨基噻唑的代谢途径,包括 2-乙酰氨基衍生物,提供了对其生物转化和潜在治疗应用的见解 (Chatfield 和 Hunter,1973)。

溶解度温度图

对 4-甲基苯甲酸等化合物的溶解度研究有助于了解相关化合物(包括 2-乙酰氨基-3-甲基苯甲酸)在药物开发中的溶解度行为 (格兰特等,1984)。

未来方向

作用机制

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.

Biochemical Pathways

It’s worth noting that benzylic compounds can participate in various biochemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

The compound’s pka value, a measure of its acidity, can influence its absorption and distribution in the body . The compound’s molecular weight (193.2) and melting point (193-194°C) can also impact its bioavailability .

Result of Action

Similar compounds have been known to exhibit various biological activities, including antimicrobial activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-Acetamido-3-methylbenzoic acid. For instance, the compound’s melting point suggests that it may be stable at room temperature .

属性

IUPAC Name |

2-acetamido-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6-4-3-5-8(10(13)14)9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSVQRVZKWYZSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

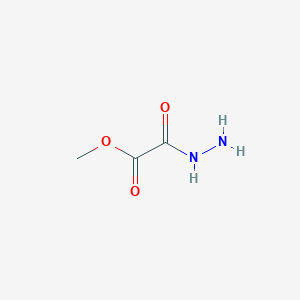

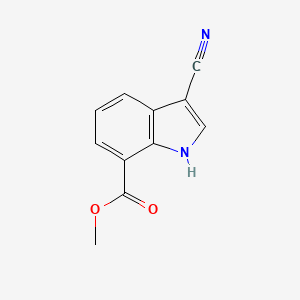

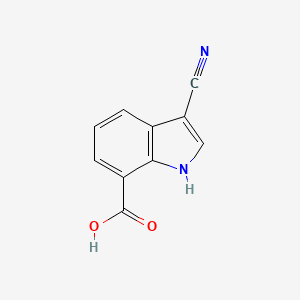

CC1=C(C(=CC=C1)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505280 | |

| Record name | 2-Acetamido-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67081-69-0 | |

| Record name | Benzoic acid, 2-(acetylamino)-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67081-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetamido-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride](/img/structure/B1280443.png)

![Ethane, 1,1'-[methylenebis(oxy)]bis[2,2,2-trifluoro-](/img/structure/B1280464.png)